
methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of a suitable pyrrole precursor. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: A suitable pyrrole derivative, such as 5-methyl-1H-pyrrole-2-carboxylate.
Chlorosulfonation: The pyrrole derivative is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group at the desired position on the pyrrole ring.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity due to the chlorosulfonyl group.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonyl functional group and have been studied for their biological activity.
Uniqueness
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H8ClNO4S |
|---|---|
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S/c1-4-6(14(8,11)12)3-5(9-4)7(10)13-2/h3,9H,1-2H3 |
Clave InChI |
AOUKGIUTKZZYRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)

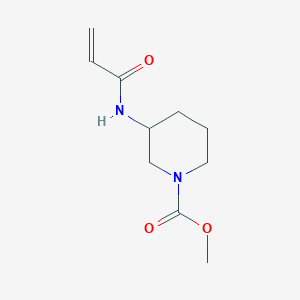

![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
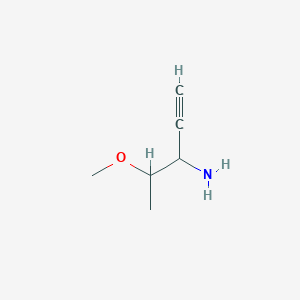
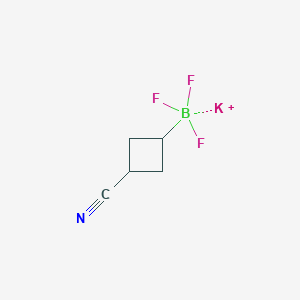
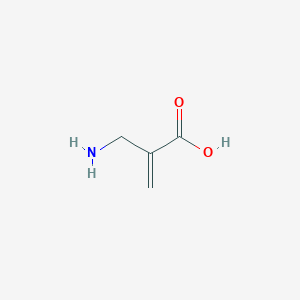

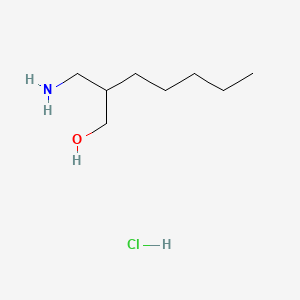
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

